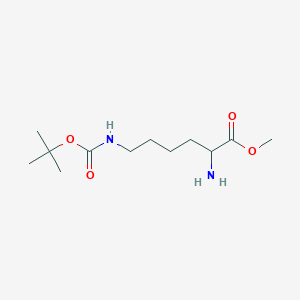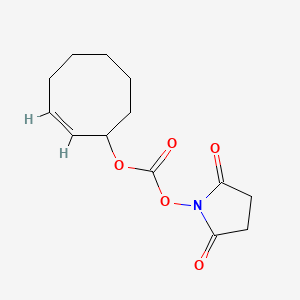
TCO-NHS Ester (axial)
Overview
Description
TCO-NHS Ester (axial) is a specialized reagent used in click chemistry, particularly for bioconjugation and protein labeling. It contains a trans-cyclooctene (TCO) group and an N-hydroxysuccinimide (NHS) ester group. The TCO group is known for its high reactivity in inverse electron demand Diels-Alder reactions with tetrazine-containing molecules, making it a valuable tool in bioorthogonal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The TCO group is typically synthesized through a photochemical reaction driven by metal complexation . The NHS ester is then introduced through a reaction with N-hydroxysuccinimide and a suitable activating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
Industrial production of TCO-NHS Ester (axial) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
TCO-NHS Ester (axial) primarily undergoes inverse electron demand Diels-Alder reactions with tetrazine-containing molecules . This reaction is highly specific and occurs rapidly under mild conditions, making it ideal for bioconjugation applications.
Common Reagents and Conditions
The common reagents used in reactions with TCO-NHS Ester (axial) include tetrazine derivatives. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) at room temperature .
Major Products
The major products formed from these reactions are stable conjugates between the TCO-NHS Ester (axial) and the tetrazine-containing molecules. These conjugates are often used in various bioconjugation and labeling applications .
Scientific Research Applications
TCO-NHS Ester (axial) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules through click chemistry.
Biology: It is employed in the labeling and tracking of biomolecules in live cells and tissues.
Medicine: It is used in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: It is utilized in the production of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of TCO-NHS Ester (axial) involves its high reactivity in inverse electron demand Diels-Alder reactions. The TCO group reacts with tetrazine-containing molecules to form stable conjugates. This reaction is bioorthogonal, meaning it does not interfere with natural biological processes, making it ideal for in vivo applications .
Comparison with Similar Compounds
Similar Compounds
TCO-PEG4-NHS Ester: Another TCO derivative used in bioconjugation with a polyethylene glycol (PEG) linker.
TCO-PEG3-Biotin: A TCO derivative with a biotin linker used for affinity purification and labeling.
TCO-PEG4-DBCO: A TCO derivative with a dibenzocyclooctyne (DBCO) linker used for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Uniqueness
TCO-NHS Ester (axial) is unique due to its high reactivity and specificity in inverse electron demand Diels-Alder reactions compared to other TCO derivatives. Its axial configuration provides higher reactivity but may undergo deactivation faster than equatorial TCO derivatives .
Properties
IUPAC Name |
[(2Z)-cyclooct-2-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXECMLNTLPRCJD-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\C(CC1)OC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


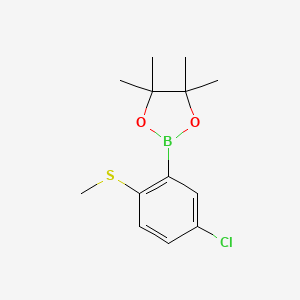
![(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8227509.png)

![ethyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate](/img/structure/B8227518.png)
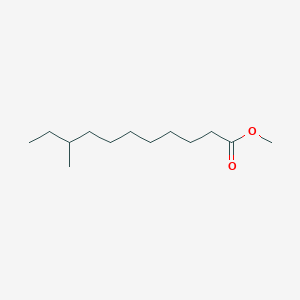

![6-methyl-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-5-(1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridine-3-carboxamide](/img/structure/B8227536.png)
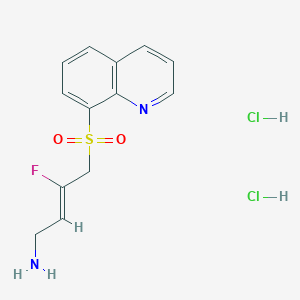

![(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride](/img/structure/B8227569.png)

